molecular formula C11H11NO3 B1592420 3-Cyano-4-isopropoxybenzoic acid CAS No. 258273-31-3

3-Cyano-4-isopropoxybenzoic acid

Cat. No.: B1592420
CAS No.: 258273-31-3
M. Wt: 205.21 g/mol
InChI Key: FQGLEMDXDTZJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-isopropoxybenzoic acid is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

3-Cyano-4-isopropoxybenzoic acid is a useful reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for treatment of multiple sclerosis . This suggests potential future directions in the development of treatments for multiple sclerosis.

Relevant Papers The relevant papers retrieved include a review on the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . Another paper discusses the method for preparing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyano-4-isopropoxybenzoic acid involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to avoid the use of highly toxic reagents like cuprous cyanide, making it more suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-isopropoxybenzoic acid is unique due to its specific structural features, such as the isopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

3-cyano-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLEMDXDTZJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620774
Record name 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258273-31-3
Record name 3-Cyano-4-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258273-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RP-101124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258273313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYANO-4-ISOPROPOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RP-101124
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGE0YD4NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of methyl 3-cyano-4-[(1-methylethyl)oxy]benzoate (100 g, 463 mmol) in tetrahydrofuran (500 mL) was added 10% potassium hydroxide (500 mL). The resulting solution was allowed to warm to room temperature and maintained for 16 h, at which time it was concentrated to remove the tetrahydrofuran. The residue was diluted with water (500 mL) and washed with ether (2×500 mL). The aqueous layer was then acidified with 3 N HCl and stood for 2 h. The solids were collected by filtration and washed several times with water, then dissolved in methylene chloride (1 L). The mostly homogeneous mixture was filtered through Celite® and concentrated to a minimal volume of methylene chloride. Collection of the solids by filtration gave 82 g (87%) of 3-cyano-4-[(1-methylethyl)oxy]benzoic acid as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 802 mg (3.66 mmol) of methyl 3-cyano-4-isopropyloxybenzoate (from Step C) in 5.0 mL EtOH was treated with 770 μL of 5.0 N NaOH. The mixture was stirred at rt for 16 h and then concentrated. The residue was partitioned between EtOAc and aqueous HCl. The organic layer was separated, dried over Na2SO4, and concentrated to give 706 mg of the title compound: 1H NMR (500 M, CDCl3) δ 1.46 (d, J=6.0, 6H), 4.74-4.81 (m, 1H), 7.02 (d, J=9.0, 1H), 8.24 (dd, J=2.3, 8.9, 1H), 8.32 (d, J=2.0, 1H).
Quantity
802 mg
Type
reactant
Reaction Step One
Name
Quantity
770 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-4-isopropoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-isopropoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-isopropoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-isopropoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Cyano-4-isopropoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-isopropoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.